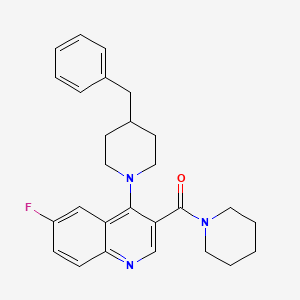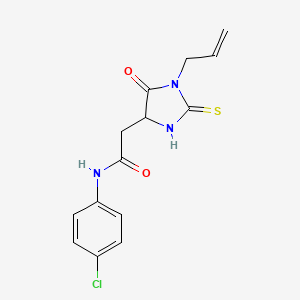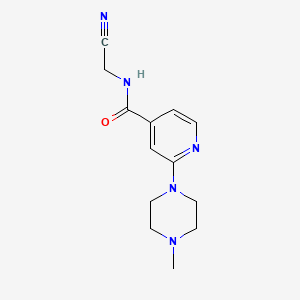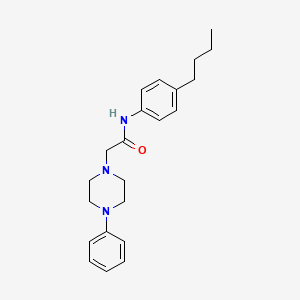![molecular formula C15H19ClN4O2S2 B2627216 N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide CAS No. 338954-06-6](/img/structure/B2627216.png)
N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C15H19ClN4O2S2. It has an average mass of 386.920 Da and a monoisotopic mass of 386.063782 Da .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “this compound”, it consists of 15 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, melting point, boiling point, and solubility. The molecular weight of “this compound” is 386.92 . Other physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis Techniques and Derivative Compounds
Synthetic Approaches
Researchers have developed methods for synthesizing Schiff bases containing the 1,2,4-triazole ring, which is structurally related to the compound . These synthetic routes involve the preparation of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives, showcasing the versatility of triazole compounds in synthesizing various biologically active molecules (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Potential Biological Activities
Another research direction focuses on the synthesis of 1,2,4-triazole derivatives with benzenesulfonamide moieties, investigating their antibacterial and antifungal activities. These studies highlight the potential of triazole and sulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).
Molecular Structure Analysis
Molecular Structure Determination
Advanced techniques such as X-ray diffraction, Hirshfeld analysis, and DFT studies have been employed to determine the molecular structure of triazolyl-indole compounds bearing alkylsulfanyl moieties. These studies provide detailed insights into the molecular geometry, electrostatic potential maps, and intermolecular interactions of these compounds, contributing to a deeper understanding of their chemical behavior and potential reactivity (Boraei, Soliman, Haukka, & Barakat, 2021).
Anticancer and Antimicrobial Applications
Anticancer Activity
Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activity. Some compounds exhibited significant activity against various human tumor cell lines, indicating the promising therapeutic potential of triazole-sulfonamide derivatives in cancer treatment (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial and Antifungal Activities
Research into sulfanilamide-derived 1,2,3-triazoles has demonstrated significant antibacterial and antifungal potencies, with some compounds showing promise as new antimicrobial agents. This underscores the potential of incorporating the triazole ring into sulfanilamide derivatives for enhancing antimicrobial efficacy (Wang, Wan, & Zhou, 2010).
Properties
IUPAC Name |
4-chloro-N-[1-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S2/c1-4-10-23-15-18-17-14(20(15)5-2)11(3)19-24(21,22)13-8-6-12(16)7-9-13/h4,6-9,11,19H,1,5,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXFSMTNSGXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2627143.png)
![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)


![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid](/img/structure/B2627148.png)
![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)

